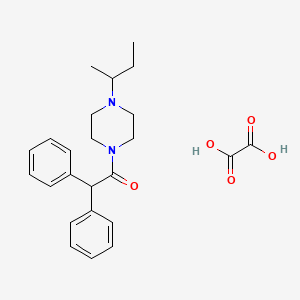
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain.
科学的研究の応用
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for reducing drug-seeking behavior and relapse in drug addiction. In schizophrenia, 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been shown to improve cognitive deficits and reduce positive symptoms. In Parkinson's disease, it has been studied for its potential neuroprotective effects.
作用機序
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking the binding of dopamine to this receptor, 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate reduces the rewarding effects of drugs of abuse and decreases the motivation to seek them out. It also modulates the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in regulating mood and cognition.
Biochemical and physiological effects:
1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function. It also increases the release of glutamate in the nucleus accumbens, which is involved in reward processing. Additionally, 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress responses.
実験室実験の利点と制限
One advantage of using 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this pathway. However, its potency and efficacy can vary depending on the experimental conditions, such as the dose and route of administration. Additionally, the use of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate in animal models may not fully capture the complexity of human neurological and psychiatric disorders.
将来の方向性
There are several future directions for research on 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate. One area of interest is its potential therapeutic applications in drug addiction, particularly in combination with other medications or behavioral therapies. Another area of research is the development of more selective and potent dopamine D3 receptor antagonists, which may have fewer side effects and greater efficacy. Additionally, the use of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate in human clinical trials may provide further insights into its safety and efficacy for treating neurological and psychiatric disorders.
合成法
The synthesis of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate involves several steps, including the condensation of piperazine with benzophenone, followed by acylation with butyryl chloride and diphenylacetyl chloride. The resulting compound is then converted to its oxalate salt form through reaction with oxalic acid. The purity and yield of 1-sec-butyl-4-(diphenylacetyl)piperazine oxalate can be improved through various purification techniques, such as recrystallization and chromatography.
特性
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2,2-diphenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;3-1(4)2(5)6/h4-13,18,21H,3,14-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKABZABKYBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5200762.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
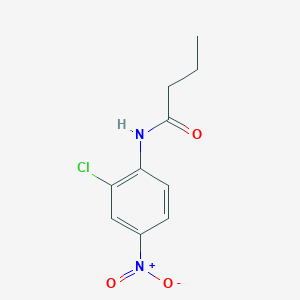
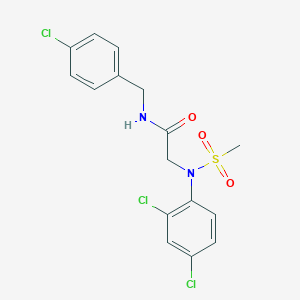

![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)

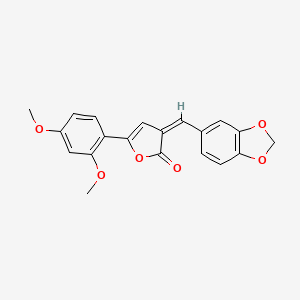
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)
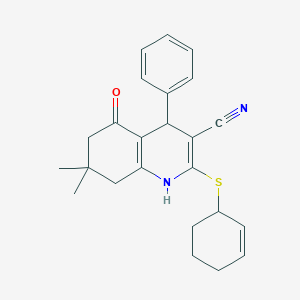
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)